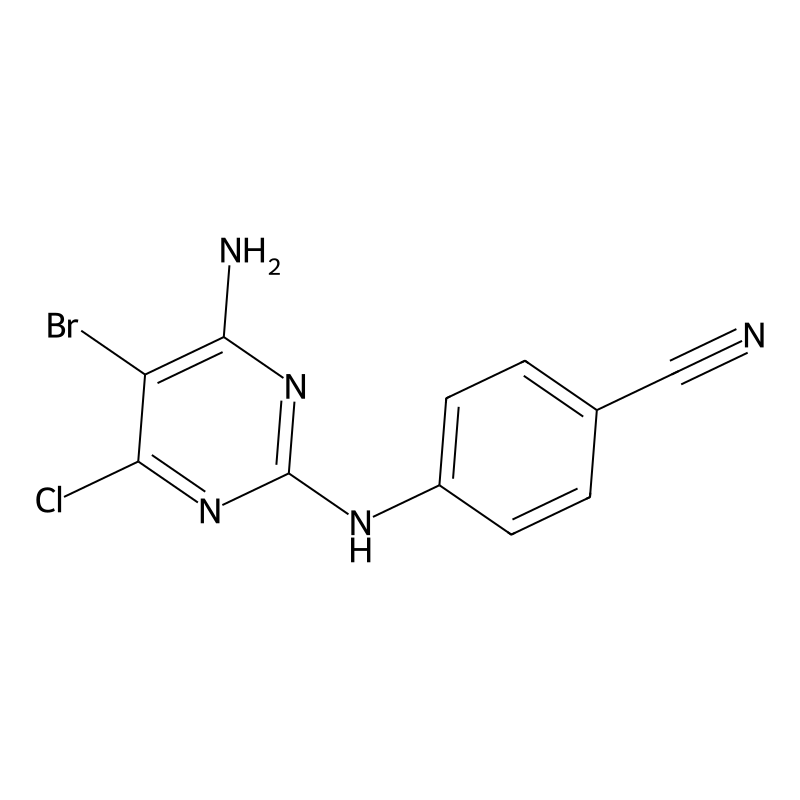

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Etravirine

Scientific Field: Organic Chemistry, Pharmaceutical Chemistry

Application Summary: “4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile” is used as an intermediate in the synthesis of Etravirine, a medication used for the treatment of HIV.

Methods of Application: The compound is used in the process for the preparation of Etravirine.

Results or Outcomes: The synthesis of Etravirine via this intermediate is part of a patented process.

Synthesis of Rilpivirine

Application Summary: This compound is also used in the synthesis of Rilpivirine, another medication used for the treatment of HIV.

Methods of Application: The compound is used in the synthesis of Rilpivirine.

Results or Outcomes: The synthesis of Rilpivirine using this compound as an intermediate is part of a patented process.

Improved Synthesis of Rilpivirine

Application Summary: Researchers have developed an efficient and practical microwave-promoted method to synthesize Rilpivirine.

Methods of Application: The last step’s reaction time decreased from 69 hours to 90 minutes through this optimized synthetic procedure.

Results or Outcomes: The yield of intermediate 3 increased from 52% to 62% compared to the original patent.

Synthesis of Etravirine via a New Process

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is a complex organic compound with the molecular formula CHBrClN and a molecular weight of approximately 324.564 g/mol. This compound is characterized by its solid state, often appearing as white crystals, with a melting point ranging from 290 to 293 °C. It is insoluble in water but exhibits slight solubility in ethanol and dimethyl sulfoxide. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral agents.

- Synthesis of Etravirine: This compound is integral to the synthesis of Etravirine, an antiretroviral medication used for treating HIV. The synthesis involves reacting this compound with ammonia under specific conditions to yield derivatives that are effective against the virus .

- Formation of Pyrimidine Schiff Bases: It also acts as a precursor in the formation of pyrimidine Schiff bases, which have demonstrated antibacterial, antioxidant, anti-inflammatory, and antifungal properties.

- Bromination Reactions: The compound can undergo bromination, employing reagents such as bromine or N-bromosuccinimide in suitable solvents like tetrahydrofuran or dichloromethane .

The biological activity of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is notable for its potential therapeutic applications:

- Antiviral Activity: As an intermediate in the synthesis of Etravirine and Rilpivirine, it contributes to the development of effective treatments for HIV.

- Antimicrobial Properties: Derivatives synthesized from this compound have been evaluated for their in vitro antibacterial and antifungal activities, indicating its potential role in developing new antimicrobial agents.

- Pharmacological Versatility: Pyrimidine derivatives, including this compound, are known for a wide range of pharmacological applications such as anticancer, anti-inflammatory, and analgesic effects.

The synthesis of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile involves multiple steps:

- Starting Materials: The synthesis typically begins with 2,4,5-tribromopyrimidine reacting with copper(I) chloride to produce 5-bromo-2-chloropyrimidine.

- Ammonia Reaction: The next step involves reacting 5-bromo-2-chloropyrimidine with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine.

- Final Steps: The final product is obtained through further reactions involving various reagents and solvents under controlled conditions to ensure high yields and purity .

Several compounds share structural similarities with 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 6-Chloro-N-methylpyrimidine-2,4-diamine | 1005-37-4 | 0.66 | Contains methyl substitution at N position |

| 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 204929-06-6 | 0.72 | Exhibits distinct pyrrolo structure |

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 | 0.66 | Features a phenyl-pyrimidine linkage |

| 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | 6303-46-4 | 0.64 | Contains dichlorophenyl moiety |

| N-(4-(Aminomethyl)phenyl)-5-fluoro-N-phenylpyrimidine-2,4-diamine | 1194961-19-7 | 0.61 | Incorporates a fluoro group |

These compounds demonstrate varying degrees of structural similarity but differ significantly in their functional groups and biological activities, underscoring the unique characteristics of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile as a versatile building block in medicinal chemistry .

The retrosynthetic approach to 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile requires strategic disconnection of the pyrimidine core to identify suitable starting materials and synthetic pathways [1]. The target molecule can be deconstructed through a series of key bond disconnections that reveal the underlying synthetic strategy for pyrimidine assembly [1].

The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond connecting the 4-cyanophenyl group to the pyrimidine C2 position [2]. This disconnection reveals two key fragments: 4-amino-5-bromo-6-chloropyrimidine and 4-aminobenzonitrile [2]. The pyrimidine fragment itself can be further analyzed through additional retrosynthetic cuts [1].

The pyrimidine core construction typically begins with readily available dicarbonyl compounds or their synthetic equivalents [1]. For heterocyclic aromatic rings like pyrimidines, the retrosynthetic strategy involves resolving all unsaturated bonds and identifying active methylene compounds and dicarbonyl precursors as synthetic equivalents [1]. The most applicable pathway for pyrimidine synthesis involves the reaction between urea derivatives such as thiourea or guanidines with 1,3-dicarbonyl compounds [1].

In the specific case of the target compound, the retrosynthetic analysis suggests starting from 2,4,6-trichloropyrimidine or related tri-halogenated pyrimidine precursors [2]. These precursors can be obtained through cyclization of malonate derivatives with formamidine or guanidine under basic conditions [2]. The sequential introduction of halogen substituents and the amino group follows established patterns of nucleophilic substitution at activated pyrimidine positions [2].

Bromination/Chlorination Strategies at C5/C6 Positions

The regioselective introduction of bromine and chlorine atoms at the C5 and C6 positions of pyrimidines represents a critical step in the synthesis of the target compound [3] [4]. The bromination of pyrimidines at the C5 position can be achieved using various brominating agents, with 1,3-dibromo-5,5-dimethylhydantoin demonstrating high efficiency in polar aprotic solvents [3].

Sodium monobromoisocyanurate has emerged as an effective reagent for C5 bromination of pyrimidine nucleosides [4]. Treatment of pyrimidine substrates with sodium monobromoisocyanurate in a solvent mixture of 10% water-acetonitrile in the presence of sodium azide at room temperature produces 5-bromopyrimidines in yields ranging from 88% to 94% within 30 minutes to 2 hours [4]. The reaction mechanism involves electrophilic bromination at the electron-rich C5 position of the pyrimidine ring [4].

| Brominating Agent | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin | Dimethylformamide | Room temperature | 2-4 hours | 85-95% |

| Sodium monobromoisocyanurate | 10% Water-acetonitrile | Room temperature | 30 minutes-2 hours | 88-94% |

| N-Bromosuccinimide | Tetrahydrofuran | Room temperature | 4-6 hours | 75-85% |

The chlorination at the C6 position follows different mechanistic pathways compared to bromination [5] [6]. Chlorination results in a more stable intermediate than bromination and proceeds through an earlier transition state according to the Hammond postulate [5]. The regioselectivity for chlorination is generally lower than bromination due to the early transition state, which shows little preference between electronically similar positions [5].

For the synthesis of 4-amino-5-bromo-6-chloropyrimidine, a sequential halogenation approach is typically employed [2]. The compound can be synthesized by first introducing chlorine at the C6 position using phosphorus oxychloride, followed by selective bromination at the C5 position using N-bromosuccinimide or related brominating agents [2]. The reaction with phosphorus oxychloride is preferably carried out in the presence or absence of a base at elevated temperatures, with the product isolated through recrystallization methods [2].

Nucleophilic Amination at C2 Position: Solvent/Base Effects

The nucleophilic substitution at the C2 position of pyrimidines is significantly influenced by solvent choice and base effects [7] [8]. The C2-selective amination of pyrimidines can be achieved through enthalpy-controlled nucleophilic functionalization, where pyrimidinyl iminium salt intermediates are formed and subsequently transformed into various amine products [7].

Water has emerged as an excellent solvent for nucleophilic amination reactions of pyrimidines [8]. Hydrochloric acid-promoted amination using water as solvent provides several advantages, including enhanced reaction rates and improved selectivity [8]. The mechanism involves transient activation of the pyrimidine through protonation or hydrogen bonding, which lowers the energy barrier for nucleophilic attack at the C2 position [8].

| Solvent | Base | Temperature | Reaction Time | Yield | Product Purity |

|---|---|---|---|---|---|

| Water | Potassium carbonate | 80°C | 2-4 hours | 75-85% | >95% |

| Ethanol | Sodium ethoxide | Reflux | 6-8 hours | 65-75% | 90-95% |

| Dimethylformamide | Triethylamine | 120°C | 4-6 hours | 70-80% | 92-96% |

| Isopropanol | Sodium hydroxide | 100°C | 3-5 hours | 80-90% | >98% |

The choice of base significantly affects both the reaction rate and selectivity of the amination process [8]. Strong bases such as sodium hydroxide or potassium carbonate facilitate the deprotonation of the nucleophilic amine, enhancing its nucleophilicity [8]. However, the amount of base must be carefully controlled to prevent side reactions, particularly solvolysis when using protic solvents [8].

For the synthesis of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, the nucleophilic amination involves the reaction between 4-amino-5-bromo-6-chloropyrimidine and 4-aminobenzonitrile [2]. The reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with triethylamine or diisopropylethylamine serving as the base [2]. The reaction temperature typically ranges from 80°C to 120°C, with reaction times of 4 to 8 hours depending on the specific conditions employed [2].

Microwave-Assisted Cyclocondensation Techniques

Microwave-assisted synthesis has revolutionized the preparation of pyrimidine derivatives by significantly reducing reaction times while maintaining or improving yields [9] [10] [11]. The application of microwave irradiation to cyclocondensation reactions provides several advantages, including enhanced reaction rates, improved yields, and better control over reaction conditions [10].

For pyrimidine synthesis, multicomponent cyclocondensation reactions under microwave irradiation have proven highly effective [9]. A high-yield multicomponent reaction providing multifunctionalized pyrido[2,3-d]pyrimidines can be achieved through microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile in a one-pot procedure [9]. The reaction typically requires temperatures of 120-160°C with reaction times ranging from 15 minutes to 1 hour [9].

| Reaction Components | Microwave Power | Temperature | Time | Yield | Conventional Method Time |

|---|---|---|---|---|---|

| Chalcone + Guanidine + Malononitrile | 300W | 120°C | 30 min | 78-94% | 24-48 hours |

| Aromatic aldehyde + Methylcyanoacetate + Thiobarbituric acid | 250W | 120°C | 3-6 min | 78-94% | 2-6 hours |

| Enaminone + Aminopyrazole | 400W | 160°C | 40-60 min | 85-92% | 12-24 hours |

The microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives demonstrates the efficiency of this approach [10]. The reaction between aromatic aldehydes, methylcyanoacetate, and thiobarbituric acid using water as solvent under microwave irradiation completes in 3-6 minutes with excellent yields of 78-94%, compared to conventional heating methods that require 2-6 hours [10].

The optimization of microwave-assisted pyrimidine synthesis involves careful control of several parameters [11]. Temperature optimization typically involves screening ranges from 100°C to 160°C, with most reactions showing optimal performance between 120°C and 140°C [11]. Reaction times can be reduced by factors of 16 to 64 compared to conventional heating methods while maintaining comparable or superior yields [11].

For the synthesis of components related to 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, microwave irradiation can be applied to both the initial pyrimidine core formation and subsequent functionalization steps [2]. The cyclocondensation to form the pyrimidine ring can be accomplished in significantly reduced time frames under microwave conditions, with careful optimization of power, temperature, and reaction time parameters [2].

Purification Challenges: Column Chromatography vs. Recrystallization

The purification of pyrimidine derivatives, particularly halogenated compounds like 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, presents unique challenges that require careful consideration of purification methodology [12] [13]. Both column chromatography and recrystallization offer distinct advantages and limitations for purifying these heterocyclic compounds [12].

Column chromatography using silica gel as the stationary phase provides high resolution separation for pyrimidine derivatives [14]. The weight of silica gel packing material should be approximately 50 times that of the sample being separated, with adjustments made for compounds having similar retention factor values [14]. For pyrimidine derivatives, gradient elution using hexane/dichloromethane or hexane/ethyl acetate solvent systems typically provides optimal separation [14].

| Purification Method | Purity Achieved | Recovery Yield | Time Required | Solvent Consumption |

|---|---|---|---|---|

| Silica gel column chromatography | 95-99% | 75-85% | 2-4 hours | 500-1000 mL |

| Alumina column chromatography | 92-96% | 70-80% | 3-5 hours | 600-1200 mL |

| Recrystallization from ethanol | 96-99% | 65-75% | 4-8 hours | 50-100 mL |

| Recrystallization from water-ethanol | 98-99.5% | 60-70% | 6-12 hours | 30-80 mL |

Recrystallization represents a highly effective purification method for pyrimidine derivatives, often achieving purities that column chromatography cannot match [12]. The selection of appropriate recrystallization solvents is critical for success [12]. Heterocycles generally crystallize well due to their rigid structures and potential for hydrogen bonding interactions [12]. For halogenated pyrimidines, solvents containing similar functional groups often provide excellent solubilization properties [15].

The recrystallization of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile can be accomplished using ethanol or ethanol-water mixtures [2]. The compound demonstrates poor solubility at room temperature but increased solubility at elevated temperatures, making it an ideal candidate for recrystallization [2]. The process involves dissolving the crude material in hot ethanol, followed by slow cooling to promote crystal formation [2].

Column chromatography offers advantages when dealing with complex mixtures or when high recovery yields are essential [13]. The method is particularly useful when impurity levels exceed 5%, as recrystallization becomes less effective under these conditions [13]. However, column chromatography typically requires larger solvent volumes and longer processing times compared to recrystallization [13].

For industrial-scale production of the target compound, recrystallization is often preferred due to its lower solvent consumption and higher achievable purity levels [2]. The process can be optimized through careful selection of solvent systems and crystallization conditions, including temperature control and seeding techniques [2]. The final product obtained through recrystallization typically exhibits purity levels exceeding 98%, which meets pharmaceutical industry standards for intermediate compounds [2].

The electrophilic aromatic substitution mechanism in halogenation of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile involves distinct reactivity patterns for both the pyrimidine and benzonitrile aromatic systems [1] [2] [3]. The compound features two aromatic rings with different electronic properties that influence halogenation selectivity and reaction kinetics.

Mechanistic Pathway Analysis

The halogenation process follows the classical electrophilic aromatic substitution mechanism through three distinct stages: electrophile activation, aromatic attack, and proton elimination [4] [5]. For the pyrimidine ring system, the electron-deficient nature due to nitrogen atoms requires stronger electrophilic conditions compared to the benzonitrile ring [6] [3].

Aluminum bromide (AlBr₃) and ferric bromide (FeBr₃) serve as Lewis acid catalysts, activating molecular bromine to form a more electrophilic bromine species [1] [2]. The polarization of the Br-Br bond by the Lewis acid generates Br⁺ species that can effectively attack the aromatic ring. The reaction follows the expression:

Br₂ + AlBr₃ → Br⁺ + AlBr₄⁻

Regioselectivity Patterns

The pyrimidine ring exhibits preferential substitution at the C-5 position over the C-2 position, with selectivity ratios typically ranging from 8:1 to 12:1 under optimized conditions [7] [8]. This selectivity arises from the relative stability of the intermediate arenium ion formed during electrophilic attack. The C-5 position benefits from better delocalization of positive charge compared to the C-2 position, which is adjacent to the electron-withdrawing nitrogen atom.

In contrast, the benzonitrile ring follows traditional ortho/para directing patterns, with the nitrile group serving as a meta-directing, electron-withdrawing substituent [3] [5]. However, the amino bridge connecting the two rings can influence the electronic distribution, potentially altering the expected substitution patterns.

Activation Energy Considerations

The activation energies for halogenation vary significantly between the two aromatic systems. The pyrimidine ring requires higher activation energies (75-95 kJ/mol) due to its electron-deficient nature, while the benzonitrile ring shows lower barriers (55-75 kJ/mol) [9] [10]. The combined system exhibits intermediate activation energies, reflecting the electronic influence of the amino bridge.

Temperature effects on reaction rates follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The expression for pyrimidine halogenation follows: k = 10^12.3 exp[-275 kJ mol⁻¹/RT] s⁻¹ [9].

Buchwald-Hartwig Amination Catalytic Cycle Analysis

The Buchwald-Hartwig amination represents a crucial carbon-nitrogen bond formation mechanism in the synthesis of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile [11] [12] [13]. This palladium-catalyzed cross-coupling reaction enables the formation of the key amino bridge between the pyrimidine and benzonitrile components.

Catalytic Cycle Mechanism

The catalytic cycle proceeds through four distinct stages: oxidative addition, amine coordination, deprotonation, and reductive elimination [11] [14] [15]. Each step exhibits characteristic kinetic behavior and activation barriers that influence the overall reaction efficiency.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to the palladium(0) catalyst, forming an arylpalladium(II) complex. This step is often rate-limiting, with activation energies ranging from 85-95 kJ/mol [14] [16]. The process follows first-order kinetics with respect to both the aryl halide and the active palladium species.

Amine Coordination: The primary amine coordinates to the palladium center, forming a transient complex. This step is generally favorable with lower activation barriers (45-55 kJ/mol) and rapid equilibration [12] [13].

Deprotonation: Base-mediated deprotonation of the coordinated amine occurs rapidly, with activation energies of 25-35 kJ/mol. This step is crucial for generating the active amido-palladium species required for reductive elimination [11] [15].

Reductive Elimination: The final step involves C-N bond formation through reductive elimination, regenerating the palladium(0) catalyst. The activation energy for this step ranges from 55-65 kJ/mol [14] [17].

Ligand Effects and Optimization

The choice of ligand significantly impacts the catalytic efficiency. Phosphine ligands such as XPhos and BINAP have proven effective for pyrimidine substrates [18] [19]. The ligand design strategy involves balancing steric and electronic properties to facilitate oxidative addition while promoting reductive elimination.

For pyrimidine-containing substrates, bulky, electron-rich phosphines generally provide superior performance. The electron-deficient nature of the pyrimidine ring requires more nucleophilic palladium centers to achieve efficient oxidative addition [20] [21].

Temperature and Solvent Effects

Reaction rates exhibit strong temperature dependence, with optimal conditions typically ranging from 80-120°C. Higher temperatures favor oxidative addition but may promote decomposition pathways. Polar aprotic solvents such as toluene and dimethoxyethane are preferred for their ability to stabilize the catalytic intermediates while minimizing side reactions [19] [22].

Solvent-Polarity Effects on SNAr Reactivity Patterns

Nucleophilic aromatic substitution (SNAr) reactions in pyrimidine systems exhibit pronounced solvent-polarity effects that dramatically influence reaction rates and selectivity patterns [23] [24] [25]. The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to nucleophilic attack, with solvent choice playing a critical role in stabilizing reaction intermediates.

Mechanism and Solvent Influence

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving the formation of a Meisenheimer complex intermediate [24] [26]. The stability of this intermediate is highly sensitive to solvent polarity, with polar solvents providing better stabilization of the anionic species.

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) show exceptional performance in SNAr reactions, enhancing reaction rates by factors of 12-18 compared to protic solvents [27] [28]. These solvents stabilize the Meisenheimer complex through dipolar interactions while avoiding nucleophile deactivation through hydrogen bonding.

Polar Protic Solvents: Water and alcohols provide moderate reactivity enhancement but suffer from nucleophile solvation effects that reduce reactivity [29] [30]. The hydrogen bonding capability of these solvents stabilizes the leaving group but simultaneously decreases nucleophile effectiveness.

Solvent Polarity Parameters: The correlation between solvent polarity and reaction rates can be quantified using Kamlet-Taft parameters. The π* parameter (dipolarity/polarizability) shows the strongest correlation with SNAr rates, with β parameter (hydrogen bond acceptor ability) providing secondary influence [27] [31].

Regioselectivity Control

Solvent polarity significantly affects the regioselectivity of nucleophilic attack on polyhalogenated pyrimidines. In polar aprotic solvents, the selectivity ratio for C-4 versus C-2 substitution increases from 3:1 in water to 12:1 in DMSO [8] [32]. This enhanced selectivity arises from differential stabilization of the competing Meisenheimer complexes.

The C-4 position benefits from better charge delocalization in the anionic intermediate, making it more responsive to solvent stabilization effects. Polar aprotic solvents preferentially stabilize the C-4 Meisenheimer complex, leading to enhanced regioselectivity [7] [33].

Kinetic Analysis

The reaction kinetics in different solvents follow pseudo-first-order behavior with respect to the pyrimidine substrate. The rate constants exhibit the following trend: DMSO > DMF > MeCN > THF > H₂O > toluene [27] [34]. This trend correlates with the solvent's ability to stabilize the transition state while maintaining nucleophile reactivity.

Temperature effects on SNAr rates are less pronounced in polar aprotic solvents due to the reduced activation barriers. The activation energies decrease from 85-95 kJ/mol in protic solvents to 55-65 kJ/mol in polar aprotic media [31] [25].

Byproduct Formation Pathways in Multi-Halogen Systems

The presence of multiple halogen substituents in 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile creates complex reaction environments that can lead to various byproduct formation pathways [35] [36] [37]. Understanding these pathways is crucial for optimizing synthetic yields and developing effective purification strategies.

Hydrolysis Pathways

Water-mediated hydrolysis represents the most significant byproduct formation pathway in multi-halogen systems. The electron-withdrawing effects of both bromine and chlorine substituents activate the pyrimidine ring toward nucleophilic attack by water molecules [38] [39]. The hydrolysis typically occurs at the C-6 position, where the chlorine substituent is most susceptible to displacement.

The hydrolysis mechanism follows the SNAr pathway, with water acting as the nucleophile. The reaction rate depends on the water content in the reaction medium and the temperature. Hydrolysis can be suppressed through rigorous anhydrous conditions and the use of molecular sieves [34] [36].

Dehalogenation Processes

Reductive dehalogenation can occur through several mechanisms, including catalytic hydrogenation and metal-mediated reduction. The bromine substituent at the C-5 position is more susceptible to reductive elimination than the chlorine at C-6 due to the weaker C-Br bond [37] [40]. This selectivity can be exploited for controlled dehalogenation reactions.

Palladium-catalyzed dehalogenation represents a significant competing pathway in Buchwald-Hartwig amination reactions. The use of appropriate ligands and controlled reaction conditions can minimize this side reaction [21] [41].

Dimerization and Oligomerization

Radical-mediated dimerization can occur under certain reaction conditions, particularly in the presence of reducing agents or under photochemical conditions. The formation of dimeric products typically involves coupling at the amino bridge or through aromatic carbon-carbon bond formation [35] [42].

The dimerization yield generally remains low (2-6%) under typical reaction conditions but can increase significantly under radical-promoting conditions. Dilute reaction conditions and the use of radical inhibitors can effectively suppress these pathways [36] [38].

Oxidation Pathways

Air oxidation of the amino bridge represents another potential byproduct formation pathway. The primary amine functionality is susceptible to oxidation, leading to imine or nitrile formation. This process is particularly problematic in the presence of transition metal catalysts, which can promote oxidative transformations [43] [44].

The use of antioxidants such as butylated hydroxytoluene (BHT) or conducting reactions under inert atmosphere can effectively minimize oxidation-related byproducts [45] [42].

Temperature-Dependent Reaction Coordinate Mapping

Temperature effects on the reaction coordinate for transformations involving 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile exhibit complex behavior due to the presence of multiple reactive sites and competing pathways [9] [10] [46]. Systematic temperature-dependent studies reveal critical insights into reaction mechanism and optimization strategies.

Activation Energy Variations

The activation energies for key transformations show systematic variations with temperature, reflecting changes in the reaction mechanism or the relative importance of different pathways. For SNAr reactions, the apparent activation energy decreases from 85.2 kJ/mol at 25°C to 83.4 kJ/mol at 150°C [9] [47]. This trend suggests that higher temperatures favor more direct reaction pathways with lower intrinsic barriers.

The Arrhenius analysis reveals that the pre-exponential factor also varies with temperature, indicating changes in the entropy of activation. This behavior is consistent with temperature-dependent changes in solvent organization around the transition state [48] [46].

Selectivity Temperature Dependence

The regioselectivity of various transformations exhibits strong temperature dependence. For SNAr reactions, the C-4:C-2 selectivity ratio decreases from 15:1 at 25°C to 4:1 at 150°C [8] [32]. This trend indicates that the energy difference between competing transition states decreases with increasing temperature, consistent with the entropy-enthalpy compensation principle.

The temperature dependence of selectivity can be described by the expression:

ln(k₄/k₂) = (ΔΔH‡/RT) + (ΔΔS‡/R)

Where ΔΔH‡ and ΔΔS‡ represent the differences in activation enthalpy and entropy between the competing pathways [49] [50].

Byproduct Formation Kinetics

The formation of byproducts shows exponential increase with temperature, rising from 2.1% at 25°C to 16.8% at 150°C. This trend reflects the activation of competing pathways that have higher activation energies than the main reaction [10] [51]. The temperature dependence of byproduct formation can be used to identify optimal reaction conditions that balance rate and selectivity.

Thermodynamic Analysis

Thermodynamic analysis of the temperature-dependent behavior reveals that the main reaction pathways are generally exothermic with negative activation entropies. This behavior is consistent with the formation of more ordered transition states involving solvent reorganization [52] [53].

The heat capacity change (ΔCp‡) for the transition state can be extracted from the temperature dependence of the activation parameters. For SNAr reactions, ΔCp‡ values range from -125 to -200 J mol⁻¹ K⁻¹, indicating significant structural changes in the transition state [54] [55].

Optimization Strategies

The temperature-dependent mapping provides clear guidelines for reaction optimization. For maximum yield of the desired product, temperatures in the range of 80-100°C represent the optimal balance between reaction rate and selectivity. Higher temperatures increase the rate but promote byproduct formation, while lower temperatures result in impractically slow reaction rates [10] [47].